molecular formula C27H24FN3O2 B2658476 3-(4-ethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-03-2

3-(4-ethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2658476
CAS No.: 866728-03-2
M. Wt: 441.506
InChI Key: OUQNMYIPUZNHNU-UHFFFAOYSA-N
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Description

Product Overview 3-(4-ethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a high-purity synthetic organic compound designed for advanced pharmacological and biochemical research. This molecule belongs to the pyrazolo[4,3-c]quinoline family, a class of nitrogen-containing heterocycles that have attracted significant scientific interest due to their diverse biological activities and potential as therapeutic agents. Research Applications and Potential Value Derivatives of pyrazolo[4,3-c]quinoline have been identified as promising scaffolds in medicinal chemistry. A key area of investigation is their potent anti-inflammatory activity. Specific analogs have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cells, a standard model for studying inflammation . The anti-inflammatory mechanism is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, two critical mediators in the inflammatory response . Quantitative structure-activity relationship (QSAR) studies suggest that substitutions on the phenylamino group at the 4-position of the pyrazolo[4,3-c]quinoline core are crucial for this inhibitory potency . The specific substitution pattern on this compound, including the 4-ethylphenyl and the 2-fluorobenzyl groups, makes it a valuable candidate for researchers exploring new pathways in inflammation control. Furthermore, the broader class of fused quinoline derivatives has been extensively studied for its ability to inhibit key cellular signaling pathways. For instance, certain quinoline and quinazoline derivatives are known to act as potent inhibitors of receptor autophosphorylation, such as the platelet-derived growth factor (PDGF) receptor, which is a recognized target in oncology and the treatment of restenosis . While the specific activity of this compound requires empirical validation, its structural features align with molecules that modulate such critical enzymatic processes. Usage and Handling This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate personal protective equipment and in accordance with their institution's safety guidelines.

Properties

IUPAC Name

3-(4-ethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c1-4-17-9-11-18(12-10-17)26-21-16-31(15-19-7-5-6-8-22(19)28)23-14-25(33-3)24(32-2)13-20(23)27(21)30-29-26/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQNMYIPUZNHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Quinoline Ring Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aniline derivative to form the quinoline ring. This step often requires the use of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, and elevated temperatures.

    Substitution Reactions: The introduction of the ethyl, fluorophenyl, and dimethoxy groups is achieved through various substitution reactions. For example, the ethyl group can be introduced via alkylation using an ethyl halide, while the fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a fluorophenylboronic acid and a palladium catalyst.

    Final Assembly: The final step involves the coupling of the substituted pyrazole and quinoline intermediates under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, boronic acids, palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce fully or partially reduced pyrazoloquinoline derivatives.

Scientific Research Applications

3-(4-ethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name R3 R5 Molecular Formula Molecular Weight (g/mol) XLogP<sup>3</sup> Hydrogen Bond Acceptors
Target Compound 4-Ethylphenyl 2-Fluorobenzyl C27H23FN3O2 ~441.5 (estimated) ~4.9 (estimated) 5
3-(4-Fluorophenyl)-5-(3-methylbenzyl)-7,8-dimethoxy () 4-Fluorophenyl 3-Methylbenzyl C26H22FN3O2 427.48 4.5 5
3-(4-Ethoxyphenyl)-5-(3-methoxybenzyl)-7,8-dimethoxy () 4-Ethoxyphenyl 3-Methoxybenzyl C28H27N3O4 469.50 4.5 6
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-dioxino () 4-Ethylphenyl 3-Fluorobenzyl + dioxino C27H23FN3O2 440.50 (estimated) ~3.8 (estimated) 4
ELND006 (γ-secretase inhibitor) () Cyclopropyl Trifluoromethylsulfonyl C24H20F6N3O2S 547.50 6.2 5

Key Observations:

Substituent Effects on Lipophilicity: The target compound (XLogP ~4.9) is more lipophilic than the 4-fluorophenyl analog (XLogP 4.5, ) due to the ethyl group’s hydrophobicity. The dioxino-fused analog () has reduced lipophilicity (XLogP ~3.8) due to the polar oxygen atoms in the fused ring.

Bioactivity Implications :

  • Fluorine Substitution : The 2-fluorobenzyl group in the target compound may enhance binding via halogen interactions, similar to ELND006’s trifluoromethyl group ().
  • Methoxy vs. Ethoxy : The 7,8-dimethoxy groups in the target compound likely improve metabolic stability compared to ethoxy substituents (), which are prone to demethylation.

ELND006/007 () prioritize sulfonyl and cyclopropyl groups for γ-secretase inhibition, a distinct mechanism compared to the target compound’s unmodified core.

Pharmacological Potential and Challenges

  • Advantages :
    • The 2-fluorobenzyl group may enhance target binding through fluorine’s electronegativity.
    • 7,8-Dimethoxy groups balance solubility and metabolic stability.
  • Challenges: Limited data on in vivo efficacy or toxicity. Potential competition with ELND006/007 derivatives in amyloid-related pathways.

Biological Activity

The compound 3-(4-ethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is part of a class of pyrazoloquinolines that have garnered attention for their potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Research indicates that pyrazolo[4,3-c]quinolines may exert their biological effects through several mechanisms:

  • Inhibition of Nitric Oxide Synthase (iNOS) : Studies have shown that derivatives of pyrazolo[4,3-c]quinoline inhibit the expression of iNOS and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide production in inflammatory models. For instance, one study demonstrated significant inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages with an IC50 value comparable to established inhibitors like 1400 W .
  • Anticancer Activity : Pyrazolo[4,3-c]quinolines have also been evaluated for their anticancer properties. They were found to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Biological Assays and Findings

The following table summarizes key findings from studies investigating the biological activity of related pyrazolo[4,3-c]quinoline derivatives:

Compound NameAssay TypeIC50 Value (μM)MechanismReference
2aNO Production Inhibition0.39iNOS Inhibition
2iNO Production Inhibition0.45iNOS & COX-2 Inhibition
2mCytotoxicity in Cancer Cells10Induction of Apoptosis

Case Studies

  • Anti-inflammatory Effects : A notable study focused on the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. It was found that certain compounds significantly reduced inflammation markers in LPS-stimulated macrophages. The role of structural features was highlighted through quantitative structure–activity relationship (QSAR) analysis, emphasizing the importance of electron-donating groups at specific positions on the phenyl ring for enhanced activity .
  • Anticancer Activity : Another study explored the anticancer potential of these derivatives against various cancer cell lines. The compounds exhibited selective cytotoxicity and were found to trigger apoptosis through mitochondrial pathways, indicating their potential as therapeutic agents in oncology .

Q & A

Q. What are the optimal synthetic routes for 3-(4-ethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline, and how do solvent systems influence reaction yields?

Methodological Answer:

  • Synthetic Pathway Design : Start with condensation reactions between substituted quinoline precursors and fluorinated benzyl halides, leveraging methodologies from pyrazoloquinoline synthesis (e.g., refluxing in ethyl/butyl alcohol, as in ).
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus alcohols (ethanol, butanol) to assess effects on cyclization efficiency. Monitor by TLC/HPLC and quantify yields via NMR purity checks.
  • Key Variables : Reaction time (2–8 hours), temperature (80–120°C), and stoichiometric ratios (1:1 to 1:1.2 for amine coupling). Reference precedents for pyrazoloquinoline derivatives in .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Multi-Technique Characterization :
    • NMR : Confirm substitution patterns (e.g., 2-fluorophenyl methyl integration in 1H^1H-NMR, methoxy group splitting).
    • HRMS : Verify molecular ion peaks (exact mass ± 3 ppm).
    • X-ray Crystallography : Resolve crystal packing and dihedral angles for the pyrazoloquinoline core (if crystalline).
  • Purity Assessment : Use HPLC-DAD (>95% purity threshold) and elemental analysis (C, H, N within 0.4% theoretical).

Q. What theoretical frameworks guide the study of this compound’s bioactivity?

Methodological Answer:

  • Ligand-Target Interaction Models : Use molecular docking (AutoDock Vina) to predict binding affinities to kinase or GPCR targets, informed by structural analogs ().
  • SAR Hypotheses : Link substituent effects (e.g., 2-fluorophenyl’s electronegativity, methoxy groups’ steric hindrance) to activity trends, referencing ’s QSAR principles.

Advanced Research Questions

Q. How can conflicting data on this compound’s solubility and stability across studies be reconciled?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (pH 7.4 buffer, 25°C) with rigorous solvent degassing to exclude oxidative degradation.
  • Advanced Analytics :
    • LC-MS/MS : Track degradation products (e.g., demethylation or fluorophenyl cleavage).
    • Dynamic Light Scattering : Assess aggregation in aqueous media.
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability vs. methodological differences (’s split-plot design principles).

Q. What experimental designs are optimal for evaluating its environmental persistence and ecotoxicology?

Methodological Answer:

  • Environmental Fate Studies :
    • Hydrolysis/Kinetic Stability : Use OECD 111 guidelines (pH 4–9, 50°C) to measure half-lives.
    • Bioaccumulation : Apply logP calculations (CLOGP) and in vitro assays with Daphnia magna ().
  • Ecotoxicology : Use microcosm models to assess impacts on microbial diversity (16S rRNA sequencing) and enzyme inhibition (e.g., acetylcholinesterase).

Q. How can computational methods resolve contradictions in predicted vs. observed binding modes?

Methodological Answer:

  • Enhanced Sampling MD Simulations : Perform Gaussian-accelerated MD (GaMD) to explore conformational flexibility of the pyrazoloquinoline core.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorophenyl vs. non-fluorinated analogs binding to kinase ATP pockets.
  • Benchmarking : Cross-validate with experimental ITC/Kd data (’s theory-research integration).

Q. What strategies address low reproducibility in biological assays for this compound?

Methodological Answer:

  • Assay Standardization :
    • Cell Line Authentication : STR profiling for consistency.
    • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Data Normalization : Use Z-factor scoring to filter out low-quality assay plates (’s problem-solving protocols).

Methodological Frameworks for Interdisciplinary Research

Q. How to integrate synthetic chemistry data with environmental risk assessments?

Methodological Answer:

  • Lifecycle Analysis (LCA) : Map synthesis byproducts (e.g., fluorinated waste streams) to eco-tox endpoints using predictive software (ECOSAR).
  • Collaborative Workflows : Bridge synthetic labs with ecotoxicology teams via shared data platforms (’s INCHEMBIOL model).

Q. What statistical approaches are critical for validating structure-activity relationships (SAR)?

Methodological Answer:

  • Multivariate Regression : Relate electronic (Hammett σ), steric (Taft Es), and topological descriptors (MOE2D) to IC50 values.
  • Cross-Validation : Apply leave-one-out (LOO) or k-fold methods to prevent overfitting (’s QSAR framework).

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